molecular formula C20H17ClN4O2S B2774739 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide CAS No. 893991-23-6

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide

Cat. No.: B2774739
CAS No.: 893991-23-6
M. Wt: 412.89
InChI Key: HNGQHCAQPPZKFJ-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a complex organic compound that features a combination of acetamide, phenyl, chlorophenyl, and pyridazinyl groups

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGQHCAQPPZKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. One common route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds

Biological Activity

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that illustrate its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazinyl Core : This is achieved through cycloaddition reactions involving pyridine derivatives.
  • Introduction of Functional Groups : The compound is modified through nucleophilic substitution and condensation reactions to introduce the acetamide and chlorophenyl groups.

The molecular structure can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C16H15ClN4OS
Molecular Weight 346.83 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, demonstrating an IC50 value in the micromolar range.

For instance, a study highlighted the compound's ability to inhibit the c-MET kinase, a target implicated in tumor growth and metastasis, with an IC50 value of approximately 8.1 μM .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth at specific concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and thereby blocking critical metabolic processes.
  • Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to programmed cell death in malignant cells.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of experiments conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 μM.
  • Antimicrobial Efficacy Testing :
    • In studies against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 15 μg/mL, indicating strong antibacterial activity.

Q & A

Q. What in vivo models are appropriate for validating antitumor efficacy?

  • Methodological Answer :
  • Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with EGFR-overexpressing tumors (e.g., A549 lung carcinoma).
  • Dosing regimen : Administer 10 mg/kg intraperitoneally daily for 21 days; monitor tumor volume via caliper measurements and PET-CT .

Q. How to address low aqueous solubility in preclinical testing?

  • Methodological Answer :
  • Nanoparticle formulation : Encapsulate the compound in PEG-PLGA nanoparticles (size: 150–200 nm, PDI <0.1) using emulsion-solvent evaporation .
  • Solubility screening : Test co-solvents (e.g., 10% DMSO + 30% Cremophor EL) per OECD Guideline 105 .

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